N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide
Description
N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its stability and versatility in chemical reactions. The presence of sulfonamide and sulfinyl groups suggests potential biological activity, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-9(8-21(4)17)15(3)22(18,19)10-5-6-11-12(7-10)20-13(16)14(11)2/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRELLJLHYBJTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxazole derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Methylsulfinylpropan-2-yl Group: This step involves the alkylation of the benzoxazole derivative with a suitable alkylating agent, followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzoxazole core can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The sulfonamide group is known for its antibacterial properties, suggesting potential applications in the development of new antibiotics. The compound’s ability to interact with biological molecules could also make it useful in studying enzyme inhibition and protein interactions.
Medicine
Given its structural features, this compound could be explored for its potential as a drug candidate. The presence of the sulfonamide group is particularly interesting for the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(1-methylsulfinylpropan-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzoxazole core could interact with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.
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